4-Amino-6-iodopyrimidine

Vue d'ensemble

Description

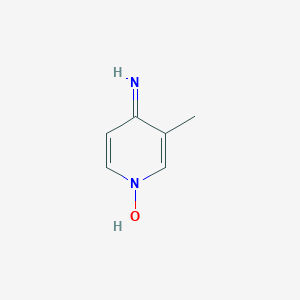

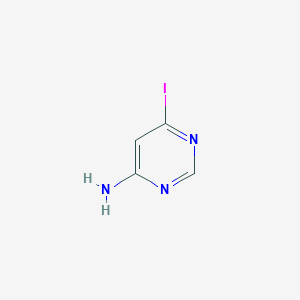

4-Amino-6-iodopyrimidine is a chemical compound with the molecular formula C4H4IN3 . It is used in laboratory chemicals and for scientific research and development .

Synthesis Analysis

Research developments in the syntheses of pyrimidines, including 4-Amino-6-iodopyrimidine, have been reported . The synthesis of numerous pyrimidine analogs has been reported by the regioselective reaction of carbonyl compounds (esters, aldehydes, and ketones) with amidines .Molecular Structure Analysis

The molecular structure of 4-Amino-6-iodopyrimidine consists of a pyrimidine ring, which is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .Chemical Reactions Analysis

4-Amino-6-iodopyrimidine can undergo various chemical reactions. For instance, it has been used in crosslinking reactions with guanine derivatives . Additionally, it has been involved in reactions with phenol in the presence of oxidizing reagents .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Amino-6-iodopyrimidine include its molecular weight, density, melting point, and boiling point .Applications De Recherche Scientifique

1. Anti-Inflammatory Activities

- Summary of Application: Pyrimidines, including 4-Amino-6-iodopyrimidine, are known to display a range of pharmacological effects including anti-inflammatory activities . They are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

- Methods of Application: Synthesis of numerous 5-substituted 2-amino-4,6-dihydroxypyrimidine derivatives was reported for their possible inhibitory effects against immune-induced nitric oxide generation .

- Results or Outcomes: The target compounds were evaluated in mouse peritoneal cells via the in vitro NO analysis .

2. Synthesis of Adamantane-Containing Amines

- Summary of Application: N-heteroaryl substituted adamantane-containing amines are of substantial interest for their perspective antiviral and psychotherapeutic activities . Chlorine atom at alpha-position of N-heterocycles has been substituted by the amino group using convenient nucleophilic substitution reactions with a series of adamantylalkylamines .

- Methods of Application: The introduction of the second amino substituent in 4-amino-6-chloropyrimidine, 2-amino-chloropyrazine, and 1-amino-3-chloroisoquinoline was achieved using Pd (0) catalysis .

- Results or Outcomes: Adamantane-containing 4,6-dialkylaminopyrimidines were synthesized .

3. Labeling of MIF and MIF2

- Summary of Application: A 4-iodopyrimidine based probe was developed for the selective labeling of MIF and MIF2 .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: The specific results or outcomes were not detailed in the source .

4. Antioxidant Activities

- Summary of Application: Pyrimidines, including 4-Amino-6-iodopyrimidine, are known to display a range of pharmacological effects including antioxidant activities . They are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

- Methods of Application: Synthesis of numerous 5-substituted 2-amino-4,6-dihydroxypyrimidine derivatives was reported for their possible inhibitory effects against immune-induced nitric oxide generation .

- Results or Outcomes: The target compounds were evaluated in mouse peritoneal cells via the in vitro NO analysis .

5. Synthesis by Reaction of 1,3-Dielectrophilic Component

- Summary of Application: Preparation of pyrimidine derivative by the reaction of 1,3-dielectrophilic component with urea derivative in the presence of K2CO3 was achieved under reflux .

- Methods of Application: Tert-butanol was reported as the suitable solvent for this reaction .

- Results or Outcomes: The specific results or outcomes were not detailed in the source .

6. Synthesis via Intramolecular Cyclization Initiated by Decarboxylation

- Summary of Application: The introduction of the second amino substituent in 4-amino-6-chloropyrimidine, 2-amino-chloropyrazine, and 1-amino-3-chloroisoquinoline was achieved using Pd (0) catalysis .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: The specific results or outcomes were not detailed in the source .

7. Antioxidant Activities

- Summary of Application: Pyrimidines, including 4-Amino-6-iodopyrimidine, are known to display a range of pharmacological effects including antioxidant activities . They are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

- Methods of Application: Synthesis of numerous 5-substituted 2-amino-4,6-dihydroxypyrimidine derivatives was reported for their possible inhibitory effects against immune-induced nitric oxide generation .

- Results or Outcomes: The target compounds were evaluated in mouse peritoneal cells via the in vitro NO analysis .

8. Synthesis by Reaction of 1,3-Dielectrophilic Component

- Summary of Application: Preparation of pyrimidine derivative by the reaction of 1,3-dielectrophilic component with urea derivative in the presence of K2CO3 was achieved under reflux .

- Methods of Application: Tert-butanol was reported as the suitable solvent for this reaction .

- Results or Outcomes: The specific results or outcomes were not detailed in the source .

9. Synthesis via Intramolecular Cyclization Initiated by Decarboxylation

- Summary of Application: The introduction of the second amino substituent in 4-amino-6-chloropyrimidine, 2-amino-chloropyrazine, and 1-amino-3-chloroisoquinoline was achieved using Pd (0) catalysis .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: The specific results or outcomes were not detailed in the source .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

6-iodopyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4IN3/c5-3-1-4(6)8-2-7-3/h1-2H,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQSJUQMCZHVKES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CN=C1I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00482781 | |

| Record name | 4-Amino-6-iodopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00482781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-6-iodopyrimidine | |

CAS RN |

53557-69-0 | |

| Record name | 4-Amino-6-iodopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00482781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.